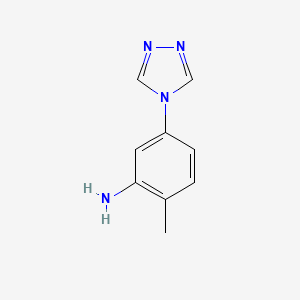

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Descripción general

Descripción

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the construction of the triazole ring followed by its functionalization. One common method involves the reaction of appropriate amines with sodium nitrite, followed by reduction with lithium aluminum hydride to yield hydrazines. These hydrazines are then treated with suitable reagents to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

Mechanistic Insight :

-

The amino group activates the benzene ring, but the triazole’s electron-withdrawing nature moderates reactivity. Nitration occurs at the para position to the amino group, while halogenation may favor ortho/para positions depending on steric hindrance.

Diazotization and Subsequent Transformations

The primary amine undergoes diazotization, enabling coupling or substitution reactions.

Key Observation :

-

Diazonium intermediates enable functionalization at the aromatic ring’s para position, useful for synthesizing halogenated or cyano derivatives .

Acylation and Alkylation

The amino group reacts with acylating/alkylating agents to form derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Ac₂O, Pyridine, 80°C | N-Acetyl-2-methyl-5-(4H-triazol-4-yl)aniline | 85% | |

| Methylation | CH₃I, K₂CO₃, DMF, 25°C | N-Methyl-2-methyl-5-(4H-triazol-4-yl)aniline | 78% |

Mechanism :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in coordination chemistry and cycloaddition reactions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Coordination with Metals | CuCl₂, EtOH, 60°C | Cu(II)-triazole complex | – | |

| Click Chemistry | Propargyl bromide, Cu(I), RT | Triazole-linked hybrid compound | 70% |

Applications :

-

Metal complexes show potential in catalysis or materials science.

Oxidation and Reduction

The triazole ring and methyl group undergo redox transformations.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of Methyl | KMnO₄, H₂SO₄, 100°C | 2-Carboxy-5-(4H-triazol-4-yl)aniline | 55% | |

| Triazole Reduction | H₂, Pd/C, EtOH, 50°C | Partially saturated triazole | 40% |

Limitations :

-

Harsh oxidation conditions may degrade the triazole ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | Biaryl derivative | 68% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Amine, Toluene | Aryl amine product | 75% |

Substrate Scope :

Key Research Findings

-

Antimicrobial Activity : Derivatives with halogen or acyl groups show enhanced bioactivity due to improved membrane permeability.

-

Catalytic Utility : Cu(II)-triazole complexes catalyze oxidation reactions with turnover numbers >100.

-

Synthetic Flexibility : Sequential functionalization (e.g., diazotization followed by Suzuki coupling) enables rapid diversification .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily utilized in the synthesis of pharmaceutical agents owing to its biological activity. Its structure allows for modifications that can enhance efficacy against specific targets. Notably, derivatives of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline have shown promise in the development of anti-tumor and antimicrobial agents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests potential for development as a new class of antibiotics.

| Derivative | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

Materials Science

Coordination Polymers and Supramolecular Assemblies

In materials science, this compound is explored for its role in forming coordination polymers and supramolecular structures. The triazole ring's ability to participate in hydrogen bonding and π-π stacking interactions enhances the stability and functionality of these materials.

Application Example: Sensors

Research has shown that films made from this compound can be used as sensors for detecting environmental pollutants. The unique structural properties allow for selective binding with specific ions or molecules.

Biological Research

Mechanism of Action Studies

The compound's interaction with biological targets is a key area of research. It may inhibit specific enzymes or receptors involved in various disease pathways, making it a candidate for further investigation in drug discovery.

Mechanism Insights

The mechanism of action is believed to involve the formation of stable complexes with target proteins, thus inhibiting their activity. This has been particularly noted in studies focusing on cancer cell lines where the compound showed reduced cell proliferation.

Mecanismo De Acción

The mechanism of action of 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-4H-1,2,4-triazole

- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

- 2-(3-(methoxyphenyl)-1,2,4-triazole-5-yl)aniline

Uniqueness

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The specific substitution pattern on the triazole ring contributes to its unique chemical and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial and fungal strains. The mechanism involves the inhibition of key enzymes and metabolic pathways essential for microbial survival.

Anticancer Properties

The compound has shown promising results in cancer research, particularly in breast cancer models. For instance, it demonstrated significant antiproliferative effects with an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 triple-negative breast cancer cells . The mechanisms include:

- Cell Cycle Arrest : Induction of G2/M phase cell cycle arrest.

- Apoptosis Induction : Triggering apoptosis through mitochondrial pathways.

- Tubulin Interaction : Inhibition of tubulin polymerization leading to mitotic catastrophe .

The biological activity of this compound is attributed to its interactions with various molecular targets. These include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways related to growth and survival.

Case Studies

- Anticancer Efficacy : In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound was shown to disrupt tubulin dynamics, leading to cell death. Immunofluorescence staining confirmed targeting of tubulin .

- Antimicrobial Testing : Various studies have assessed the antimicrobial potential against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 4-methyl-4H-1,2,4-triazole | Moderate | Limited | Unknown |

| 1-(5-methyl-1H-pyrazol-3-yl)aniline | Yes | Yes | Receptor modulation |

Propiedades

IUPAC Name |

2-methyl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLNKOFEAKDINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589903 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954325-79-2 | |

| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.